

Technical Support Center: Optimizing MAP855 Treatment Duration

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Compound of Interest		
Compound Name:	MAP855	
Cat. No.:	B10827909	Get Quote

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with the MEK1/2 inhibitor, **MAP855**. The content is designed to help adjust treatment duration for an optimal response in preclinical experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for MAP855?

A1: **MAP855** is a highly potent and selective ATP-competitive inhibitor of MEK1 and MEK2 kinases.[1] By binding to the ATP pocket of MEK1/2, **MAP855** prevents the phosphorylation and activation of ERK1 and ERK2 (p44/42 MAPK), downstream effectors in the RAS-RAF-MEK-ERK signaling pathway. This pathway is frequently dysregulated in cancer, and its inhibition can lead to decreased cell proliferation and tumor growth.

Q2: What is a recommended starting concentration and treatment duration for in vitro studies?

A2: For initial in vitro experiments, a concentration range of 0-10 nM for 72 hours is a good starting point for assessing the effect of **MAP855** on cell proliferation and ERK phosphorylation in sensitive cell lines like A375.[1][2] However, the optimal concentration and duration will be cell-line specific and should be determined empirically through dose-response and time-course experiments.

Q3: What is a recommended starting dose and treatment duration for in vivo studies?







A3: A common starting dose for **MAP855** in mouse xenograft models is 30 mg/kg, administered orally twice daily (b.i.d.) for 14 days.[1] This regimen has been shown to have comparable efficacy to the clinically used MEK inhibitor trametinib without causing significant body weight loss in mice.[1] It is crucial to perform a tolerability study in your specific animal model before commencing efficacy studies.

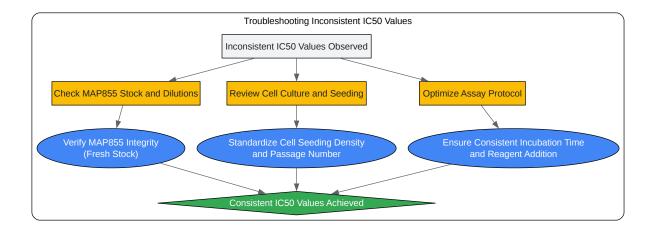
Q4: How should I prepare and store MAP855?

A4: For in vitro experiments, a 10 mM stock solution in dimethyl sulfoxide (DMSO) is recommended. This stock solution should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1] For in vivo studies, **MAP855** can be formulated in vehicles such as 0.5% methylcellulose and 0.2% Tween 80 in water. It is advisable to prepare the formulation fresh for each use.

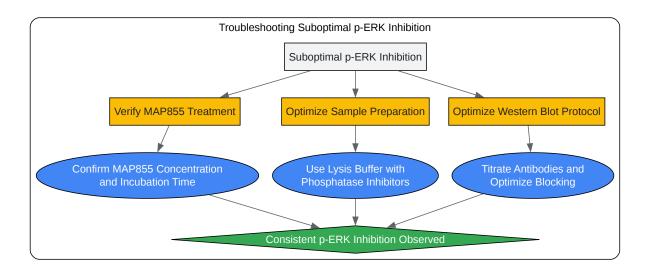
Troubleshooting Guides Inconsistent IC50 Values in Cell Viability Assays

Problem: You are observing significant variability in the half-maximal inhibitory concentration (IC50) values for **MAP855** in your cell viability assays (e.g., MTT, CellTiter-Glo).

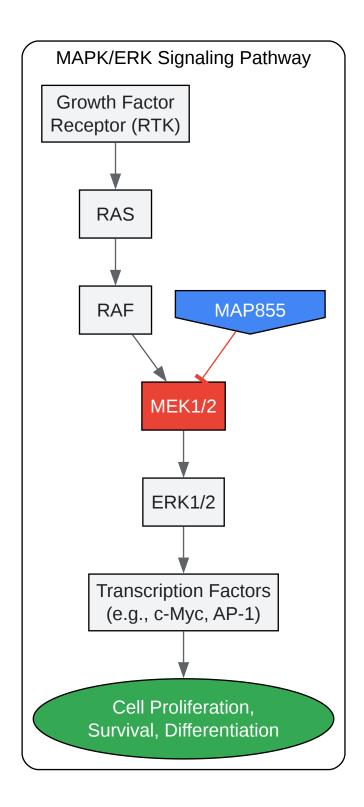




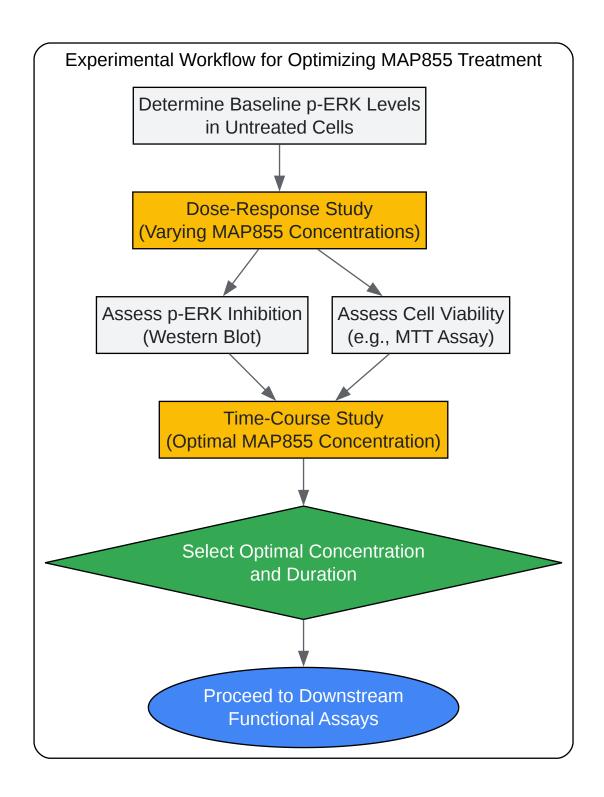












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References

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